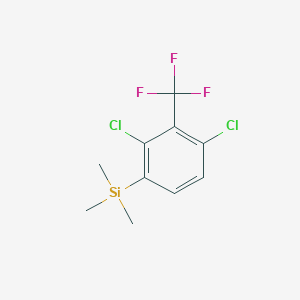
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and silicon atoms attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by the introduction of trifluoromethyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and silicon atoms.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, influencing various biological and chemical processes.
Comparison with Similar Compounds
1,3-Dichloro-2-(trifluoromethyl)-4-(trimethylsilyl)benzene can be compared with similar compounds such as:
1,3-Dichloro-2-(trifluoromethyl)benzene: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1,3-Dichloro-4-(trimethylsilyl)benzene: Lacks the trifluoromethyl group, affecting its chemical behavior and applications.
1,3-Dichloro-2-(trifluoromethyl)-4-(methyl)benzene:
Properties
CAS No. |
871254-86-3 |
|---|---|
Molecular Formula |
C10H11Cl2F3Si |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
[2,4-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)7-5-4-6(11)8(9(7)12)10(13,14)15/h4-5H,1-3H3 |
InChI Key |
XVHZEYFCJVXCLG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















